
2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is a fluorinated organic compound that features a trifluoroethyl group, a pyridine ring, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Therapeutic Potential:
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Its structural components suggest it may interact favorably with biological targets involved in neurotransmitter metabolism.
Case Study: Inhibition of Monoamine Oxidase (MAO)
Recent studies have indicated that derivatives of this compound can inhibit monoamine oxidase, an enzyme critical in the metabolism of neurotransmitters such as serotonin and dopamine. For instance, a related study demonstrated that a similar compound exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating its potential use in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate. The following table summarizes key findings related to substituents and their impact on activity:
Substituent | Activity | IC50 (µM) | Notes |
---|---|---|---|
Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |
Piperazine | Essential | - | Provides structural stability |
Cytotoxicity Studies:
The cytotoxic effects of the compound were evaluated using L929 fibroblast cells. Findings indicated low cytotoxicity at various concentrations, suggesting a favorable therapeutic index. For example, another derivative showed an IC50 value of 120.6 µM, which is significantly higher than values typically associated with cytotoxic compounds.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that yield high purity products suitable for research applications. A notable method includes a multi-step synthesis process that optimizes yield and minimizes by-products .
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine and piperazine rings can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate
- 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-4-yl)piperazine-1-carboxylate
- 2,2,2-Trifluoroethyl 3-oxo-4-(quinolin-3-yl)piperazine-1-carboxylate
Uniqueness
2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards certain biological targets. Additionally, the trifluoroethyl group imparts distinct physicochemical properties that can enhance the compound’s stability and bioavailability .
Actividad Biológica
2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly as an inhibitor of pyruvate dehydrogenase kinase (PDHK). This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has a molecular formula that includes a trifluoroethyl group and a piperazine moiety, which are significant for its biological interactions. The structure can be summarized as follows:
- Molecular Weight : Approximately 380.4 g/mol
- LogP : 1.8, indicating moderate lipophilicity
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 7
Research indicates that this compound acts primarily as an inhibitor of PDHK. PDHK plays a crucial role in regulating energy metabolism by inhibiting pyruvate dehydrogenase (PDH), which is essential for converting pyruvate into acetyl-CoA. By inhibiting PDHK, this compound may enhance glucose oxidation and reduce lactate production, which has implications for cancer therapy and metabolic disorders .
Anticancer Activity
Several studies have explored the anticancer properties of piperazine derivatives similar to our compound. For instance, derivatives have shown promising results in inducing apoptosis in various cancer cell lines. A study indicated that certain piperazine-based compounds demonstrated cytotoxicity and apoptosis induction comparable to standard chemotherapeutics like bleomycin .
In vitro studies have demonstrated that the compound exhibits selective toxicity towards cancer cells over normal cells. This selectivity is crucial for reducing side effects associated with conventional cancer treatments.
Case Studies
- Inhibition of Tumor Growth :
- Mechanistic Insights :
Pharmacokinetics
The pharmacokinetic profile of related compounds indicates favorable oral bioavailability and clearance rates. For instance, studies reported an oral bioavailability of approximately 31.8% with a clearance rate that suggests manageable systemic exposure . These properties are essential for the development of effective oral therapies.
Safety Profile
Preliminary toxicity studies have indicated that the compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . This safety profile is critical for further development as a therapeutic agent.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl 3-oxo-4-pyridin-3-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O3/c13-12(14,15)8-21-11(20)17-4-5-18(10(19)7-17)9-2-1-3-16-6-9/h1-3,6H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTBBRMCSSEXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)OCC(F)(F)F)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.